6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of the chlorosulfonyl group and the carboxylic acid functionality makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include substituted triazolopyridines, reduced derivatives, and oxidized carboxylic acid derivatives.
Scientific Research Applications
6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves its interaction with molecular targets through its functional groups. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
- 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
Uniqueness
6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C7H4ClN3O4S |
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Molecular Weight |
261.64 g/mol |
IUPAC Name |
6-chlorosulfonyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O4S/c8-16(14,15)4-1-5(7(12)13)6-9-3-10-11(6)2-4/h1-3H,(H,12,13) |
InChI Key |
ZIIDDMCYWZRRSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=NN2C=C1S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
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